REACTION_CXSMILES
|
[CH3:1]I.C[Mg]I.[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](N(OC)C)=[O:12])=[C:9]([F:19])[CH:8]=1>C(OCC)C.O1CCCC1>[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](=[O:12])[CH3:1])=[C:9]([F:19])[CH:8]=1
|
Name
|
Mg
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
118.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)N(C)OC)C=C1)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
to react for 1 hr at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring at −20° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for an additional 2 h at room temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 0° C. with a water/ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of NH4Cl/H2O (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (2×200 ml)
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting mixture was dried over NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |